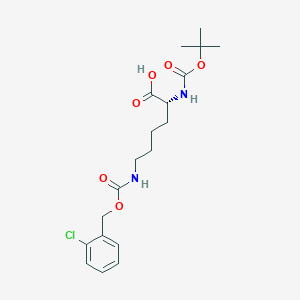

Boc-D-Lys(2-Cl-Z)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUMDPHEFWGCJF-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428475 | |

| Record name | Boc-D-Lys(2-Cl-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54613-99-9, 57096-11-4 | |

| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boc-D-Lys(2-Cl-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Application of Boc-D-Lys(2-Cl-Z)-OH in Peptide Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nα-tert-butyloxycarbonyl-Nε-(2-chlorobenzyloxycarbonyl)-D-lysine, commonly abbreviated as Boc-D-Lys(2-Cl-Z)-OH, is a pivotal protected amino acid derivative utilized in synthetic peptide chemistry. Its primary application lies in the stepwise assembly of peptide chains via solid-phase peptide synthesis (SPPS), specifically employing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The incorporation of a D-lysine residue offers a strategic advantage in the design of therapeutic peptides and research tools by enhancing their stability against enzymatic degradation. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group provides robust protection for the lysine side-chain amine, which is stable to the mildly acidic conditions used for the removal of the temporary Nα-Boc group, yet can be efficiently cleaved under strong acidic conditions during the final cleavage of the peptide from the solid support. This guide provides a comprehensive overview of the properties, applications, and detailed methodologies associated with the use of this compound in peptide research.

Core Concepts: The Role of Protecting Groups in Peptide Synthesis

The synthesis of peptides with a defined sequence necessitates the use of protecting groups to prevent unwanted side reactions. Each amino acid possesses at least two reactive functional groups: an α-amino group and a α-carboxyl group. In the case of lysine, an additional ε-amino group is present on its side chain. During peptide bond formation, these reactive sites must be selectively blocked and deblocked to ensure the correct amino acid sequence is assembled.

This compound is a strategically protected D-lysine derivative with two key protecting groups:

-

The Boc (tert-butyloxycarbonyl) Group: This group protects the α-amino group and is considered a temporary protecting group. It is labile to moderately acidic conditions, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

-

The 2-Cl-Z (2-chlorobenzyloxycarbonyl) Group: This group protects the ε-amino group of the lysine side chain and is considered a more permanent protecting group. It is stable to the repetitive TFA treatments used to remove the Boc group but is cleaved by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]

This differential lability of the protecting groups is the cornerstone of the Boc/Bzl strategy in SPPS, allowing for the selective deprotection of the α-amino group for chain elongation while the side chains remain protected.

Applications in Research and Drug Development

The primary application of this compound is as a building block in Boc-based solid-phase peptide synthesis. The incorporation of a D-lysine residue is a key strategy for:

-

Enhancing Metabolic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability is highly desirable for therapeutic peptides, as it can prolong their half-life in vivo.

-

Modulating Biological Activity: The stereochemistry of amino acids can significantly influence the three-dimensional structure of a peptide and its interaction with biological targets. The introduction of a D-lysine can alter the peptide's conformation, potentially leading to enhanced receptor binding affinity, altered selectivity, or novel biological activities.

-

Developing Antimicrobial Peptides: The positively charged side chain of lysine is often crucial for the activity of antimicrobial peptides (AMPs), as it facilitates interaction with the negatively charged membranes of bacteria. The use of D-lysine can enhance the stability and efficacy of these peptides.[3]

Quantitative Data in Peptide Synthesis

While specific quantitative data for the synthesis of peptides using this compound is not extensively tabulated in the literature, the following tables provide typical parameters and expected outcomes for Boc-SPPS, which are applicable to the incorporation of this amino acid derivative. The actual yields and purities will be sequence-dependent.

Table 1: Typical Reaction Parameters for Boc-SPPS

| Parameter | Typical Value | Notes |

| Resin Loading | 0.3 - 1.0 mmol/g | The choice of resin (e.g., Merrifield, PAM, MBHA) depends on whether a C-terminal acid or amide is desired.[4] |

| Boc-Amino Acid Excess | 2 - 4 equivalents | Relative to the resin loading capacity. |

| Coupling Reagent Excess | 2 - 4 equivalents | Common coupling reagents include DCC, HBTU, and HATU. |

| Coupling Time | 1 - 4 hours | Reaction completion can be monitored by a qualitative ninhydrin test. |

| Boc Deprotection Time | 20 - 30 minutes | Using 25-50% TFA in DCM. |

| Neutralization Time | 2 x 2 minutes | Using 5-10% DIEA in DCM. |

Table 2: Expected Yields and Purity in Boc-SPPS

| Parameter | Expected Outcome | Notes |

| Crude Peptide Yield | 50 - 90% | Highly dependent on the peptide sequence, length, and efficiency of each coupling step.[5] |

| Crude Peptide Purity | 40 - 80% | Purification via reverse-phase HPLC is typically required. |

| Final Purified Peptide Yield | 10 - 40% | Dependent on the complexity of the crude peptide mixture and the efficiency of the purification process. |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

General Boc-SPPS Cycle

This cycle is repeated for each amino acid to be incorporated into the peptide chain.

Figure 1: General workflow of a single cycle in Boc solid-phase peptide synthesis.

Protocol:

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes (pre-wash).

-

Drain the solution.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

-

Washing: Drain the deprotection solution and wash the peptide-resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

-

Neutralization:

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes.

-

Drain the solution and repeat the neutralization step.

-

-

Washing: Wash the peptide-resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the peptide-resin with DMF (3x) and DCM (3x).

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow color indicates complete coupling. If the test is positive (blue/purple color), a recoupling step may be necessary.

-

Repeat: Repeat the cycle from step 2 for the next amino acid to be added.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups, including the 2-Cl-Z group, are removed.

Figure 2: Workflow for the final cleavage and purification of the synthesized peptide.

Protocol:

-

Preparation: The final peptide-resin is washed thoroughly with DCM and dried under vacuum.

-

HF Cleavage:

-

The dried peptide-resin is placed in a specialized HF cleavage apparatus.

-

A scavenger mixture (e.g., anisole) is added to trap reactive carbocations generated during deprotection.

-

Anhydrous hydrogen fluoride (HF) is condensed into the reaction vessel at low temperature.

-

The reaction is stirred at 0 °C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).

-

-

HF Removal: The HF is carefully removed by evaporation under a stream of nitrogen.

-

Peptide Precipitation: The crude peptide is precipitated and washed several times with cold diethyl ether to remove the scavengers and cleavage byproducts.

-

Extraction and Lyophilization: The peptide is extracted from the resin with a suitable solvent (e.g., dilute acetic acid) and lyophilized to obtain a solid powder.

-

Purification and Analysis: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with enhanced stability and potentially novel biological activities. Its use within the well-established Boc-SPPS framework allows for the reliable incorporation of D-lysine into peptide sequences. While the handling of strong acids in the final cleavage step requires caution, the robustness of the Boc/Bzl strategy makes it a suitable choice for the synthesis of a wide range of peptides for research and therapeutic development. The detailed protocols and conceptual workflows provided in this guide serve as a comprehensive resource for scientists and researchers employing this important synthetic tool.

References

Technical Guide: Boc-D-Lys(2-Cl-Z)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-D-Lys(2-Cl-Z)-OH (CAS Number 57096-11-4), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides comprehensive experimental protocols for its application, and outlines the subsequent deprotection strategies.

Core Compound Properties

This compound, also known as N-α-t.-Boc-N-ε-2-chloro-CBZ-D-lysine, is a derivative of the D-isomer of the amino acid lysine. It is specifically designed for use in Boc-chemistry-based solid-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, while the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group offers semi-permanent protection for the ε-amino group of the lysine side chain. This orthogonal protection scheme is fundamental to the controlled, stepwise elongation of peptide chains.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| CAS Number | 57096-11-4 | |

| Molecular Formula | C₁₉H₂₇ClN₂O₆ | [1] |

| Molecular Weight | 414.88 g/mol | |

| MDL Number | MFCD00065585 |

| Physicochemical Properties | Value | Source |

| Appearance | White to off-white or beige powder | |

| Purity (TLC) | ≥98% | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in DMF | |

| Optical Rotation (α 25/D) | +7.5 to +12.5° (c=2% in DMF) |

Note: Some data, such as melting point and specific optical rotation, may be reported for the L-isomer but are expected to be similar in magnitude for the D-isomer.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-lysine residues into a peptide sequence using Boc SPPS. The 2-Cl-Z group is stable to the mildly acidic conditions used for the repeated cleavage of the N-α-Boc group (e.g., trifluoroacetic acid in dichloromethane) but can be removed under stronger acidic conditions at the final cleavage step.

Experimental Protocol: Incorporation of this compound in Boc-SPPS

This protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

-

Peptide-resin with a deprotected N-terminal amino group

-

This compound

-

Coupling reagent (e.g., DCC, HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

N-α-Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

-

Drain the resin and repeat the TFA treatment for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).

-

-

Neutralization:

-

Treat the resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes.

-

Wash the resin with DMF (3-5 times).

-

Confirm the presence of a free primary amine using the Kaiser test.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

-

Add DIPEA (4-8 equivalents) to the activation mixture and allow it to react for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Take a small sample of the resin and perform a Kaiser test to monitor the reaction completion (a negative test indicates complete coupling).

-

Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Cycle Repetition: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Caption: Workflow for incorporating this compound in Boc-SPPS.

Deprotection of the 2-Cl-Z Group

The 2-Cl-Z protecting group on the lysine side chain is stable during the repetitive Boc deprotection steps. It is typically removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2] Alternatively, for peptides cleaved from the resin with the protecting groups intact, or for solution-phase synthesis, the 2-Cl-Z group can be removed by catalytic hydrogenolysis.[3]

Experimental Protocol: Removal by Catalytic Hydrogenolysis

This method is suitable for peptides that are sensitive to strong acids.

Materials:

-

2-Cl-Z protected peptide

-

Methanol (MeOH)

-

Formic acid

-

Palladium on carbon catalyst (5% Pd/C)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolution: Dissolve the 2-Cl-Z protected peptide in methanol containing 10% formic acid.

-

Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst. The mass of the catalyst should be approximately equal to the mass of the peptide.

-

Reaction Initiation: Gently warm the mixture until gas evolution is observed.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the deprotection by an appropriate analytical technique such as thin-layer chromatography (TLC) or mass spectrometry. Ensure the mixture remains acidic; add more formic acid if necessary.

-

Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the peptide.

-

Isolation: Combine the filtrates and evaporate the solvent in vacuo to obtain the deprotected peptide.

Caption: Catalytic hydrogenolysis workflow for 2-Cl-Z group removal.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is an essential reagent for the synthesis of peptides containing D-lysine residues via Boc-SPPS. Its robust side-chain protection, which is orthogonal to the temporary N-α-Boc group, allows for the precise and controlled assembly of complex peptide sequences. The established protocols for its incorporation and subsequent deprotection make it a reliable and versatile tool for researchers in peptide chemistry and drug development.

References

An In-depth Technical Guide to the Synthesis of N-α-t-Boc-N-ε-2-chloro-CBZ-D-lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-α-t-Boc-N-ε-2-chloro-CBZ-D-lysine, a critical building block in peptide synthesis and drug discovery. This document outlines the key physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Compound Properties

N-α-t-Boc-N-ε-2-chloro-CBZ-D-lysine, also known as Boc-D-Lys(2-Cl-Z)-OH, is a derivative of the amino acid D-lysine with orthogonal protecting groups. The tert-butyloxycarbonyl (Boc) group on the α-amino position is acid-labile, while the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the ε-amino position is more stable and typically removed by hydrogenolysis. This differential protection strategy is fundamental in solid-phase peptide synthesis (SPPS) for the controlled assembly of peptide chains.

| Property | Value | Reference |

| CAS Number | 57096-11-4 | [1] |

| Molecular Formula | C₁₉H₂₇ClN₂O₆ | [1] |

| Molecular Weight | 414.88 g/mol | |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 65-80 °C | [1][2] |

| Optical Rotation | [α]²⁰/D +7.5 to +12.5° (c=2% in DMF) | |

| Purity | ≥98% (TLC/HPLC) | [1] |

| Solubility | Clear solution (1 mmole in 2 ml DMF) | |

| Storage | 2-8°C |

Synthesis Workflow

The synthesis of N-α-t-Boc-N-ε-2-chloro-CBZ-D-lysine is a two-step process starting from D-lysine hydrochloride. The first step involves the selective protection of the α-amino group with a Boc group. The second step is the protection of the ε-amino group with the 2-chloro-CBZ group.

Experimental Protocol

This protocol is a representative procedure based on established methods for the protection of amino acids.

Step 1: Synthesis of N-α-t-Boc-D-lysine

Materials:

-

D-Lysine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve D-lysine hydrochloride in a 1:1 mixture of 1,4-dioxane and water.

-

Cool the solution in an ice bath and adjust the pH to 10-11 by the dropwise addition of a 1 M NaOH solution.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane dropwise to the lysine solution while maintaining the pH at 10-11 with the addition of 1 M NaOH.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Adjust the pH of the aqueous layer to 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-α-t-Boc-D-lysine as a solid.

Step 2: Synthesis of N-α-t-Boc-N-ε-2-chloro-CBZ-D-lysine

Materials:

-

N-α-t-Boc-D-lysine

-

2-Chlorobenzyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-α-t-Boc-D-lysine in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add 2-chlorobenzyl chloroformate (1.05 equivalents) dropwise to the solution while stirring vigorously.

-

Allow the reaction to proceed for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the aqueous solution with diethyl ether to remove any unreacted 2-chlorobenzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl).

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield N-α-t-Boc-N-ε-2-chloro-CBZ-D-lysine.

Characterization Data

| Analysis | Specification |

| Purity (TLC) | ≥ 98% |

| Purity (HPLC) | ≥ 98% |

| Identity (IR) | Passes test |

| Optical Rotation α 25/D | +7.5 to +12.5 ° (c=2% in DMF) |

Signaling Pathways and Logical Relationships

The synthesis of N-α-t-Boc-N-ε-2-chloro-CBZ-D-lysine is a clear example of orthogonal protection strategy in organic chemistry, which is a fundamental concept in the synthesis of complex molecules like peptides.

References

An In-depth Technical Guide to Boc-D-Lys(2-Cl-Z)-OH: Properties and Application in Peptide Synthesis

This technical guide provides a comprehensive overview of the chemical properties of Boc-D-Lys(2-Cl-Z)-OH, a critical reagent for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The document details the compound's molecular characteristics and its principal application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound, also known as N-α-tert-Butyloxycarbonyl-N-ε-2-chlorobenzyloxycarbonyl-D-lysine, is a derivative of the amino acid D-lysine. It is specifically designed for use in peptide synthesis, where the protecting groups on the amino groups prevent unwanted side reactions. The key molecular data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C19H27ClN2O6 |

| Molecular Weight | 414.88 g/mol |

| CAS Number | 57096-11-4 |

Application in Solid-Phase Peptide Synthesis

This compound is a standard building block for the introduction of D-lysine residues into a peptide sequence using the Boc solid-phase peptide synthesis (SPPS) methodology. The lysine side chain is often a site for modifications such as ubiquitination, acetylation, methylation, or for the attachment of labels like biotin or fluorescent dyes[1].

The use of orthogonal protecting groups is a cornerstone of this technique. In this compound, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the ε-amino group of the lysine side chain is protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. The 2-Cl-Z group is stable to the acidic conditions used for the removal of the Boc group during the iterative cycles of peptide chain elongation but can be removed under stronger acidic conditions, such as with hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf), typically during the final cleavage of the peptide from the resin support[1].

The following diagram illustrates the general workflow for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support using the Boc-SPPS strategy.

The following is a generalized protocol for the incorporation of a Boc-protected amino acid onto a resin-bound peptide chain.

-

Resin Preparation : The synthesis begins with the desired C-terminal amino acid attached to a solid support (resin).

-

Deprotection : The N-terminal Boc protecting group of the resin-bound peptide is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes a free amino group.

-

Washing : The resin is washed to remove the deprotection reagents and byproducts.

-

Neutralization : The protonated amino group is neutralized to the free amine using a base, commonly diisopropylethylamine (DIEA) in DCM, to prepare it for the subsequent coupling reaction.

-

Washing : The resin is washed again to remove the neutralization reagents.

-

Coupling : The next amino acid in the sequence, in this case, this compound, is activated and then added to the resin. Coupling reagents, such as dicyclohexylcarbodiimide (DCC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), are used to facilitate the formation of the peptide bond.

-

Washing : The resin is thoroughly washed to remove any unreacted reagents and byproducts, yielding the elongated peptide chain ready for the next coupling cycle.

This cycle of deprotection, neutralization, coupling, and washing is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups, including the 2-Cl-Z group, are removed.

References

The Solubility Profile of Boc-D-Lys(2-Cl-Z)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-D-lysine, commonly referred to as Boc-D-Lys(2-Cl-Z)-OH. As a crucial building block in Boc-based solid-phase peptide synthesis (SPPS), understanding its solubility in various organic solvents is paramount for efficient reaction setup, optimal coupling efficiency, and overall success in peptide synthesis. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents logical workflows to assist researchers in handling this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 57096-11-4 | [1][2] |

| Molecular Formula | C₁₉H₂₇ClN₂O₆ | [1][2] |

| Molecular Weight | 414.88 g/mol | [3] |

| Appearance | White to slight yellow to beige powder | [3] |

| Storage Temperature | 2-8°C | [3] |

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, information from chemical suppliers provides a baseline for its solubility in N,N-Dimethylformamide (DMF), a common solvent in peptide synthesis.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | ≥ 207.4 mg/mL (≥ 0.5 M) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Data not available (L-isomer is soluble)[3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Data not available (Often used for poorly soluble amino acids)[4] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 202 | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Data not available |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | 81.6 | Data not available |

| Methanol (MeOH) | CH₄O | 32.04 | 64.7 | Data not available |

| Ethanol (EtOH) | C₂H₆O | 46.07 | 78.37 | Data not available |

Note: The solubility in DMF is a minimum value calculated from supplier data stating that a "clear solution" is formed when 1 mmole is dissolved in 2 ml of DMF. The solubility of the corresponding L-isomer, Boc-L-Lys(2-Cl-Z)-OH, is noted as "clearly soluble" in both DMF and DCM under the same conditions[3]. While this suggests the D-isomer may also be soluble in DCM, empirical verification is required.

Strategies for Dissolving Protected Amino Acids

For Boc-protected amino acids that exhibit poor solubility, several laboratory techniques can be employed to facilitate dissolution[4]:

-

Co-solvent Systems: If the compound is not soluble in a primary solvent like DMF, adding a small amount of a stronger co-solvent such as DMSO can be effective.

-

Gentle Heating: Warming the solution in a water bath to a temperature generally not exceeding 40°C can increase the rate of dissolution. It is crucial to ensure the thermal stability of the compound to prevent degradation.

-

Sonication: Utilizing an ultrasonic bath for 5-10 minutes can help break up solid aggregates and enhance solubilization[4].

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for SPPS Coupling

This protocol outlines a standard workflow for preparing a solution of the protected amino acid for its activation and subsequent coupling to a resin in solid-phase peptide synthesis.

-

Reagent Preparation: In a clean, dry reaction vessel, weigh the required amount of this compound (typically 3-4 equivalents relative to the resin substitution).

-

Solvent Addition: Add the appropriate volume of the chosen solvent, starting with DMF.

-

Dissolution: Vortex or agitate the mixture at room temperature until all solids are completely dissolved.

-

Troubleshooting Insolubility: If the compound does not fully dissolve:

-

Activation: Once a clear solution is obtained, allow it to cool to room temperature before adding the activation agent (e.g., HBTU/HATU and a tertiary amine base like DIEA)[5].

-

Coupling: Immediately add the activated amino acid solution to the resin to initiate the coupling reaction.

Protocol 2: Determination of Saturation Solubility

This protocol provides a general method for quantitatively determining the saturation solubility of this compound in a specific solvent at a given temperature.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., DMF) in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 15,000 x g) for 20 minutes to pellet the undissolved solid[6].

-

Supernatant Collection: Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.

-

Analysis:

-

Gravimetric Method: Evaporate the solvent from the collected supernatant under vacuum and weigh the remaining solid residue.

-

Spectroscopic Method: If the compound has a suitable chromophore, dilute the supernatant and measure its absorbance using UV-Vis spectroscopy. The concentration can be determined using a pre-established standard curve.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the mass of the residue or the determined concentration and the volume of the supernatant analyzed.

Visualized Workflows

The following diagrams illustrate the logical steps for solubility testing and the dissolution process for SPPS.

Caption: A standard workflow for determining the saturation solubility of a compound.

Caption: A decision-making workflow for dissolving this compound for peptide synthesis.

References

Purity Analysis of Commercial Boc-D-Lys(2-Cl-Z)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial batches of Nα-tert-butyloxycarbonyl-Nε-(2-chlorobenzyloxycarbonyl)-D-lysine, commonly known as Boc-D-Lys(2-Cl-Z)-OH. Ensuring the purity of this critical raw material is paramount in peptide synthesis and drug development to avoid the incorporation of impurities that can lead to undesired side products and impact the safety and efficacy of the final therapeutic agent.

Introduction

This compound is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protects the ε-amino group of the D-lysine side chain. The purity of this reagent directly influences the quality of the synthesized peptide. This guide details the key analytical techniques for purity determination, including chromatographic and spectroscopic methods, and discusses potential impurities.

Analytical Purity Assessment

A multi-pronged analytical approach is essential for a thorough purity evaluation of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Quantitative Purity Data Summary

The following table summarizes typical purity specifications for commercial-grade this compound.

| Analytical Method | Parameter | Typical Specification |

| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | ≥ 99.0% |

| Enantiomeric Purity (D-Isomer) | ≥ 99.5% | |

| Thin-Layer Chromatography (TLC) | Purity | ≥ 98% (single spot) |

| Acidimetric Titration | Assay | ≥ 95.0% |

| Optical Rotation | [α]D²⁰ (c=1 in DMF) | +7.5° to +12.5° |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity and identifying impurities. Both reversed-phase and chiral HPLC are employed.

3.1.1. Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

-

Objective: To determine the percentage purity of this compound and quantify any related impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

-

Gradient:

Time (min) %A %B 0 95 5 30 5 95 35 5 95 40 95 5 | 45 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

3.1.2. Chiral HPLC for Enantiomeric Purity

-

Objective: To determine the enantiomeric purity and quantify the L-isomer impurity.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Chiral stationary phase column (e.g., Daicel Chiralpak IA or equivalent).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for a qualitative assessment of purity and for monitoring reactions.

-

Objective: To visually assess the purity and identify the presence of major impurities.

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase (Solvent System): A common system is a mixture of n-butanol, acetic acid, and water in a 4:1:1 (v/v/v) ratio.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or DMF.

-

Procedure:

-

Spot the dissolved sample onto the TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-

After the solvent front has reached a sufficient height, remove the plate and dry it.

-

-

Visualization:

-

Examine the plate under UV light (254 nm).

-

Stain the plate with a suitable reagent, such as ninhydrin spray, to visualize amino-containing compounds. The main product should appear as a single, well-defined spot.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the identification of impurities.

-

Objective: To confirm the chemical structure of this compound and detect any structural impurities.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Procedure:

-

Dissolve approximately 10-20 mg of the sample in the deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Expected ¹H NMR Signals (in DMSO-d₆): The spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the lysine side chain protons, the α-proton of lysine, the protons of the 2-chlorobenzyl group, and the amide and carboxylic acid protons.

-

Expected ¹³C NMR Signals (in DMSO-d₆): The spectrum should display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbons of the Boc, Z, and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the lysine backbone and protecting groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify the mass of any impurities.

-

Objective: To verify the molecular weight of this compound and to detect impurities with different masses.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Procedure:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

-

Expected Result: The spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ at m/z 415.16 or [M-H]⁻ at m/z 413.15).

Potential Impurities

Understanding the potential impurities is crucial for developing robust analytical methods and for process control. Common impurities may include:

-

Diastereomeric Impurity: The L-enantiomer, Boc-L-Lys(2-Cl-Z)-OH.

-

Starting Materials: Unreacted D-Lysine or intermediates from the protection steps.

-

Over-alkylation or Acylation Products: Side products from the introduction of the protecting groups.

-

Deprotection Products: Small amounts of the product where either the Boc or the 2-Cl-Z group has been prematurely cleaved.

-

Reagent-related Impurities: Residual solvents and reagents used in the synthesis and purification process.

Visualizations

The following diagrams illustrate the analytical workflow and the relationships between the different components of the purity analysis.

Caption: Workflow for the purity analysis of this compound.

Caption: Potential impurity profile for this compound.

Conclusion

A comprehensive purity analysis of commercial this compound is critical for ensuring the quality and consistency of peptide synthesis. The combination of chromatographic and spectroscopic techniques detailed in this guide provides a robust framework for researchers, scientists, and drug development professionals to confidently assess the purity of this essential raw material. Adherence to these analytical principles will contribute to the successful synthesis of high-quality peptides for research and therapeutic applications.

Boc-D-Lys(2-Cl-Z)-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-D-lysine, a critical building block in solid-phase peptide synthesis (SPPS). Adherence to proper handling and storage protocols is paramount to ensure its chemical integrity and prevent the introduction of impurities into synthetic peptides.

Chemical Identity and Properties

Boc-D-Lys(2-Cl-Z)-OH is a derivative of the D-amino acid lysine, featuring two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the ε-amino group. These protecting groups are essential for directing the sequence of peptide bond formation during synthesis. The 2-Cl-Z group offers increased acid stability compared to the standard Z group, preventing premature deprotection during the cleavage of the N-terminal Boc group.[1]

| Property | Value |

| Molecular Formula | C₁₉H₂₇ClN₂O₆ |

| Molecular Weight | 414.88 g/mol |

| Appearance | White to off-white or beige powder |

| Application | Building block for Boc solid-phase peptide synthesis |

Stability Profile

The stability of this compound is intrinsically linked to the chemical nature of its protecting groups. The Boc group is notoriously labile to acidic conditions, while the 2-Cl-Z group is more robust, requiring strong acids like hydrofluoric acid (HF) or hydrobromic acid in trifluoroacetic acid (HBr/TFA) for cleavage.[1]

Under recommended storage conditions, the compound is stable. However, deviation from these conditions can lead to degradation, primarily through the loss of one or both protecting groups.

Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

-

Acidity: Exposure to acidic environments will readily cleave the Boc group, and strong acids will remove the 2-Cl-Z group.

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided.

-

Humidity: As a solid reagent, it is recommended to store it in a dry place.

Quantitative Stability Data

Quantitative data on the long-term stability of this compound is crucial for laboratory inventory management and ensuring the quality of synthetic peptides. The following data is derived from a Certificate of Analysis for the L-stereoisomer, which is expected to have a similar stability profile.

| Storage Condition | Temperature | Shelf Life |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Recommended Storage and Handling

To ensure the long-term stability and efficacy of this compound, the following storage and handling guidelines should be strictly followed.

Storage Conditions:

-

Temperature: The recommended storage temperature is between 2-8°C for multi-year stability. For extended long-term storage, -20°C is advisable.

-

Atmosphere: Store in a tightly sealed container to protect from moisture.

-

Light: While not explicitly stated, it is good practice to store chemical reagents in the dark or in opaque containers.

The logical flow for ensuring the stability of this compound is outlined in the diagram below.

Caption: Logical workflow for maintaining the stability of this compound.

Experimental Protocols

While specific protocols for the stability testing of this compound are not publicly available, a standard approach would involve the following methodology.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of a reference standard of this compound.

-

Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

-

-

Sample Preparation:

-

Prepare a sample of the this compound to be tested at the same concentration as the standard.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 20% B to 80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard and sample solutions.

-

Compare the chromatograms. The purity of the sample can be determined by the area percentage of the main peak.

-

The appearance of new peaks may indicate the presence of degradation products, such as the deprotected forms of the amino acid.

-

This protocol can be adapted to a long-term stability study by analyzing samples stored under different conditions (e.g., 2-8°C, room temperature, exposure to light) at various time points (e.g., 0, 3, 6, 12, 24 months).

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of its protecting groups. The diagram below illustrates these potential degradation routes.

Caption: Potential degradation pathways of this compound.

References

An In-depth Technical Guide to the Introduction of D-amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of D-amino acids into peptide sequences represents a cornerstone of modern medicinal chemistry and drug design. While nature predominantly utilizes L-amino acids as the building blocks of proteins and peptides, the selective substitution with their D-enantiomers offers a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and rapid clearance. This technical guide provides a comprehensive overview of the principles, methodologies, and applications of D-amino acid incorporation in peptide synthesis, with a focus on enhancing therapeutic potential.

The Rationale for D-Amino Acid Incorporation

The primary motivation for introducing D-amino acids into therapeutic peptides is to enhance their resistance to enzymatic degradation.[1][2] Endogenous proteases, the enzymes responsible for peptide cleavage, exhibit a high degree of stereospecificity, primarily recognizing and hydrolyzing peptide bonds involving L-amino acids. By strategically placing D-amino acids within a peptide sequence, the peptide backbone becomes sterically hindered and less recognizable to these proteases, leading to a significant increase in its in vivo half-life.[2]

Beyond proteolytic stability, the incorporation of D-amino acids can also confer other advantageous properties:

-

Modulation of Bioactivity: The altered stereochemistry can lead to unique three-dimensional conformations, potentially resulting in altered receptor binding affinity and biological activity.[3] In some cases, this can lead to increased potency or a change in the signaling pathway activated.[4]

-

Improved Bioavailability: Enhanced stability against degradation can contribute to improved oral bioavailability of peptide therapeutics.

-

Reduced Immunogenicity: Peptides composed entirely or partially of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts, as they are less likely to be processed and presented by the major histocompatibility complex (MHC).

Impact on Peptide Properties: Quantitative Data

The substitution of L-amino acids with their D-enantiomers has a quantifiable impact on the stability and bioactivity of peptides. The following tables summarize key findings from various studies, providing a comparative analysis.

Table 1: Proteolytic Stability of L- vs. D-Amino Acid-Containing Peptides

| Peptide Sequence (Modification) | Protease/Serum | Half-life (L-amino acid version) | Half-life (D-amino acid version) | Fold Increase in Stability | Reference |

| TPTPTGTQTPT | 10% Human Serum | 42% remaining after 24h | 98% remaining after 24h | >2.3 | [5] |

| (L)-GLP1 | Proteinase K | Total loss in <1 h | 80% remaining after 6 h | >6 | [6] |

| KKVVFKVKFKK (N/C-terminal substitution) | Serum | Not specified | Greatly improved | - | [7] |

| R-DIM-P-LF11-215 (9D-RDP215) | Serum | Destabilized | Stabilizing effect | - | [8][9] |

| C-terminal modified L-peptides | Proteinase K | Total loss in 4 hours | 15% remaining after 24 hours | >6 | [2] |

Table 2: Bioactivity of L- vs. D-Amino Acid-Containing Peptides

| Peptide/Analog | Target | Bioactivity Metric | L-amino acid version | D-amino acid version | Reference |

| GLP1 peptide | GLP1R | Luciferase Activity (EC50) | ~1 nM | ~10 nM | [6] |

| PTH peptide | PTH1R | Luciferase Activity (EC50) | ~10 nM | ~100 nM | [6] |

| MUC2 Epitope Peptide (TPTPTGTQTPT) | 996 mAb | Antibody Binding (IC50) | 60 µmol/dm³ | 61 µmol/dm³ (C-terminal D-sub) | [5] |

| MUC2 Epitope Peptide (tptPTGTQTPT) | 996 mAb | Antibody Binding (IC50) | 60 µmol/dm³ | 392 µmol/dm³ (N-terminal D-sub) | [5] |

| Cyclic chemerin-9 derivatives | CMKLR1 | Ca2+ flux assay (EC50) | Not specified | Upper nanomolar range | [10] |

Methodologies for D-Amino Acid Incorporation

The most prevalent method for synthesizing peptides containing D-amino acids is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) .[11][12][13] This technique allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[14]

This protocol outlines the manual synthesis of a peptide containing a D-amino acid.

1. Resin Selection and Swelling:

-

Resin Choice: Select a resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[11][12]

-

Swelling: Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF). Allow the resin to swell for at least 30 minutes to ensure optimal reaction conditions.[15]

2. First Amino Acid Coupling (Loading):

-

Deprotection (if necessary): If using a pre-loaded resin with an Fmoc-protecting group, remove it by treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes.[15]

-

Activation: In a separate vessel, dissolve the first Fmoc-protected amino acid (L- or D-) (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA, NMM) in DMF.[15]

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[12]

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

3. Peptide Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20-30 minutes.[15]

-

Washing: Wash the resin with DMF and DCM.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (L- or D-) as described in step 2 and couple it to the deprotected N-terminus of the peptide-resin.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

4. Cleavage and Deprotection:

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Washing and Drying: Wash the peptide-resin with DCM and dry it thoroughly.

-

Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

-

Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Collection: Collect the precipitated peptide by centrifugation and wash with cold ether.

5. Purification and Characterization:

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.[5]

Visualization of Workflows and Pathways

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of a D-amino acid-containing peptide.

Caption: A generalized workflow for the synthesis and characterization of D-amino acid-containing peptides.

This diagram outlines the steps involved in assessing the stability of a peptide in the presence of proteases.

Caption: Workflow for conducting a protease stability assay to compare peptide analogs.

D-amino acid analogs of Glucagon-Like Peptide-1 (GLP-1) have been developed to enhance stability while retaining activity at the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) crucial for glucose homeostasis. The following diagram illustrates the canonical Gs-mediated signaling pathway activated by GLP-1 and its D-peptide analogs.

Caption: Simplified signaling pathway of the GLP-1 receptor activated by its native ligand or D-peptide analogs.

Conclusion

The incorporation of D-amino acids into peptide synthesis is a mature and highly effective strategy for enhancing the therapeutic properties of peptide-based drug candidates. By improving proteolytic stability and modulating bioactivity, this approach addresses key challenges in peptide drug development. The methodologies outlined in this guide, particularly Fmoc-based SPPS, provide a robust framework for the rational design and synthesis of novel D-amino acid-containing peptides with significant potential for clinical applications. As our understanding of the nuanced effects of stereochemistry on peptide structure and function continues to grow, the strategic use of D-amino acids will undoubtedly remain a vital tool in the arsenal of peptide chemists and drug developers.

References

- 1. researchgate.net [researchgate.net]

- 2. lifetein.com [lifetein.com]

- 3. researchgate.net [researchgate.net]

- 4. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. technoprocur.cz [technoprocur.cz]

- 9. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dot | Graphviz [graphviz.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. vectormine.com [vectormine.com]

- 14. agilent.com [agilent.com]

- 15. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 16. bachem.com [bachem.com]

The 2-Cl-Z Protecting Group in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. Among the arsenal of protective moieties available, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group holds a significant place, particularly in solid-phase peptide synthesis (SPPS) employing the tert-butyloxycarbonyl (Boc) strategy. This technical guide provides an in-depth analysis of the role and application of the 2-Cl-Z protecting group, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to the 2-Cl-Z Protecting Group

The 2-Cl-Z group is a derivative of the classical benzyloxycarbonyl (Z or Cbz) protecting group, featuring a chlorine atom at the 2-position of the benzyl ring. This substitution significantly influences the group's chemical properties, most notably its stability towards acidic reagents. It is primarily employed for the protection of the ε-amino group of lysine and the side chain amino functions of other amino acids like ornithine.[1] Its compatibility with the Boc strategy stems from its enhanced acid stability, which allows for the selective removal of the Nα-Boc group with moderate acids like trifluoroacetic acid (TFA) while the 2-Cl-Z group remains intact.[1]

Properties of the 2-Cl-Z Protecting Group

The utility of the 2-Cl-Z group is defined by its unique stability profile and cleavage conditions.

Stability

The key characteristic of the 2-Cl-Z group is its increased resistance to acidolysis compared to the parent Z group. The electron-withdrawing nature of the chlorine atom destabilizes the benzylic carbocation intermediate that is formed during acid-catalyzed cleavage, thereby slowing down the deprotection rate. This property is crucial for its use in Boc-SPPS, where the Nα-Boc group is repeatedly cleaved with TFA. The 2-Cl-Z group is stable to the conditions used for Boc deprotection, ensuring the integrity of the side-chain protection throughout the synthesis.

While specific kinetic data for the acid-lability of 2-Cl-Z compared to other substituted Z groups is not extensively tabulated in readily available literature, qualitative observations consistently confirm its enhanced stability. Halogenation of the aromatic nucleus of the Z group is a known strategy to generate more acid-stable protective groups.[2]

Deprotection

The removal of the 2-Cl-Z group is typically achieved under strong acidic conditions or by catalytic hydrogenolysis.

-

Strong Acid Cleavage: The 2-Cl-Z group is efficiently cleaved by strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3] This is often performed concurrently with the final cleavage of the peptide from the resin in Boc-SPPS. The removal rate in HF can be slow at temperatures below -5 °C.[3]

-

Catalytic Hydrogenolysis: Similar to the parent Z group, the 2-Cl-Z group can be removed by catalytic hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This method is considered mild and orthogonal to many other protecting groups, but its application in SPPS can be limited by catalyst accessibility to the resin-bound peptide.

Role in Peptide Synthesis

The 2-Cl-Z group plays a critical role in preventing side reactions and ensuring the fidelity of the synthesized peptide.

Prevention of Side Reactions

By effectively masking the nucleophilic ε-amino group of lysine, the 2-Cl-Z group prevents its participation in unwanted acylation reactions during peptide bond formation. This ensures that the peptide chain is elongated exclusively at the N-terminus.

Suppression of Racemization

Urethane-based protecting groups, including the 2-Cl-Z group, are known to suppress racemization during the activation of the amino acid's carboxyl group for coupling. The electronic nature of the carbamate bond reduces the acidity of the α-proton, making it less susceptible to abstraction by base, which is a key step in the racemization pathway. While quantitative data specifically comparing the racemization suppression of 2-Cl-Z to other protecting groups is scarce, the general principle for benzyloxycarbonyl-type groups is well-established.

Influence on Peptide Solubility and Aggregation

The properties of side-chain protecting groups can influence the solubility and aggregation behavior of the growing peptide chain. While there is a lack of specific studies on the 2-Cl-Z group's impact, the introduction of bulky and somewhat hydrophobic protecting groups can sometimes exacerbate aggregation. However, in the context of Boc-SPPS, the repeated TFA treatments are thought to disrupt secondary structures and mitigate aggregation.[4]

Data Presentation

| Protecting Group | Structure | Relative Acid Stability | Typical Cleavage Conditions |

| Z (Benzyloxycarbonyl) | Standard | H₂/Pd, HBr/AcOH, Na/liq. NH₃ | |

| 2-Cl-Z (2-Chlorobenzyloxycarbonyl) | Increased | HF, TFMSA, H₂/Pd |

Table 1: Qualitative Comparison of Acid Stability of Z and 2-Cl-Z Protecting Groups.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of protecting group strategies.

Synthesis of Boc-Lys(2-Cl-Z)-OH

A detailed, step-by-step experimental protocol for the synthesis of Boc-Lys(2-Cl-Z)-OH from commercially available starting materials is not readily found in a single, consolidated source. However, the synthesis would generally follow a two-step procedure: selective protection of the ε-amino group of lysine with 2-chlorobenzyloxycarbonyl chloride, followed by the protection of the α-amino group with di-tert-butyl dicarbonate. The following is a generalized procedure based on established methods for lysine protection.

Step 1: Synthesis of H-Lys(2-Cl-Z)-OH

-

Copper Complex Formation: Dissolve L-lysine hydrochloride in water and add basic copper(II) carbonate. Heat the mixture to form the copper(II) complex of lysine, which selectively masks the α-amino and α-carboxyl groups.

-

Protection of the ε-Amino Group: Cool the solution containing the lysine-copper complex. Add a solution of 2-chlorobenzyl chloroformate in an organic solvent (e.g., dioxane) dropwise while maintaining a basic pH with the addition of a base like sodium hydroxide.

-

Decomplexation: After the reaction is complete, decompose the copper complex by treating the solution with an acid (e.g., HCl) or a chelating agent like EDTA.

-

Isolation: Adjust the pH to the isoelectric point of H-Lys(2-Cl-Z)-OH to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.

Step 2: Synthesis of Boc-Lys(2-Cl-Z)-OH

-

Dissolution: Dissolve H-Lys(2-Cl-Z)-OH in a mixture of an organic solvent (e.g., dioxane or THF) and water.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) to the solution. Adjust and maintain the pH of the reaction mixture in the alkaline range (pH 9-10) by the controlled addition of a base (e.g., sodium hydroxide or triethylamine).

-

Work-up: Once the reaction is complete (monitored by TLC), acidify the reaction mixture with a weak acid (e.g., citric acid or KHSO₄) to pH 2-3.

-

Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by crystallization or chromatography.

Deprotection of the 2-Cl-Z Group

Protocol for Hydrogenolysis

-

Dissolution: Dissolve the 2-Cl-Z protected peptide in a suitable solvent such as methanol (MeOH) or a mixture of MeOH and formic acid (e.g., 10% formic acid in MeOH).

-

Catalyst Addition: Add 5-10% Palladium on carbon (Pd/C) catalyst. The amount of catalyst can vary, but a 1:1 mass ratio of catalyst to peptide is sometimes used for difficult deprotections.

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.

-

Work-up: Upon completion, remove the catalyst by filtration through a pad of Celite. Wash the filter cake with the reaction solvent.

-

Isolation: Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the use of the 2-Cl-Z protecting group in peptide chemistry.

Conclusion

The 2-Cl-Z protecting group is a valuable tool in peptide chemistry, particularly for the side-chain protection of lysine in Boc-based solid-phase peptide synthesis. Its enhanced acid stability provides the necessary orthogonality for the repetitive cleavage of the Nα-Boc group. While its removal requires strong acidic conditions or catalytic hydrogenolysis, these methods are well-established and effective. Although quantitative data on its influence on racemization and peptide solubility are not extensively documented, its widespread use in the synthesis of complex peptides attests to its utility and reliability. A thorough understanding of its properties and appropriate handling are crucial for its successful implementation in the synthesis of high-quality peptides for research and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Lys(2-Cl-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a cornerstone in the synthesis of peptides for research, therapeutic, and diagnostic applications. The choice of protecting groups for the amino acid side chains is critical for the successful assembly of the desired peptide sequence. Boc-D-Lys(2-Cl-Z)-OH is a frequently employed building block for the introduction of a D-lysine residue. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group provides robust protection for the ε-amino function of the lysine side chain, exhibiting stability to the moderately acidic conditions required for the removal of the Nα-Boc group, while being readily cleavable during the final deprotection and cleavage from the solid support.

These application notes provide a detailed protocol for the use of this compound in Boc-SPPS, covering the entire workflow from resin preparation to final peptide cleavage and purification.

Chemical Properties and Synthesis Parameters

A summary of the key properties of this compound and typical parameters for its use in SPPS are provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₇ClN₂O₆ | [1] |

| Molecular Weight | 414.88 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity (TLC) | ≥98% | |

| Reaction Suitability | Boc solid-phase peptide synthesis | |

| Storage Temperature | 2-8°C |

| SPPS Parameter | Recommended Value/Condition | Notes |

| Resin | Merrifield, PAM, MBHA | Choice depends on desired C-terminus (acid or amide). |

| Resin Substitution | 0.3 - 1.0 mmol/g | Lower substitution can be beneficial for longer or difficult sequences. |

| This compound Excess | 2 - 4 equivalents | Relative to resin functionalization. |

| Coupling Reagent | HBTU, HATU, DIC/HOBt | Choice depends on the specific coupling step and sequence. |

| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings; monitor with Kaiser test. |

| Boc Deprotection | 50% TFA in DCM | Typically a 5-minute pre-wash followed by a 15-25 minute reaction. |

| Neutralization | 10% DIEA in DCM or DMF | Performed prior to the coupling step. |

| Final Cleavage | Anhydrous HF, TFMSA | Strong acid required to remove the 2-Cl-Z group.[2][3] |

Experimental Protocols

The following sections detail the step-by-step procedures for incorporating this compound into a peptide sequence using manual Boc-SPPS.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel.

-

Wash the resin with dichloromethane (DCM) three times.

-

Add sufficient DCM to swell the resin and agitate gently for 30-60 minutes at room temperature.

-

Drain the solvent.

Nα-Boc Deprotection

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.

-

Perform a pre-wash by agitating for 5 minutes.

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate for 15-25 minutes to ensure complete removal of the Boc group.

-

Drain the TFA solution.

-

Wash the resin with DCM (3x), isopropanol (IPA) (2x), and finally DCM (3x) to remove residual acid.

Neutralization

-

To the deprotected peptide-resin, add a solution of 10% diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step one more time.

-

Wash the resin thoroughly with DCM (3x) and then with DMF (3x) to remove excess base.

Coupling of this compound

This protocol describes a typical coupling procedure using HBTU as the activating agent.

-

In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.

-

Add DIEA (2 equivalents relative to the amino acid) to the solution to begin activation.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

-

After a successful coupling, wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

The 2-Cl-Z group is stable to the 50% TFA used for Boc deprotection and requires a strong acid for removal. Anhydrous hydrogen fluoride (HF) is a common reagent for this step.

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the dried resin in the reaction vessel of the HF cleavage apparatus.

-

Add a scavenger mixture, such as anisole, to the resin. A common ratio is 1 mL of anisole per gram of resin.

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1 hour. Note that cleavage of peptides containing Lys(2-Cl-Z) can be slow at lower temperatures.[4]

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

-

Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

-

Collect the precipitated peptide by filtration and wash several times with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Alternative Deprotection of the 2-Cl-Z Group

The 2-Cl-Z group can also be removed by catalytic hydrogenolysis. This method is useful if other protecting groups sensitive to strong acids are present.

-

Dissolve the protected peptide in a suitable solvent such as 10% aqueous acetic acid or methanol.

-

Add a palladium catalyst, such as 10% Pd on carbon.

-

Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by HPLC or TLC).

-

Filter the mixture to remove the catalyst.

-

Lyophilize the solution to obtain the deprotected peptide.

Workflow and Visualization

The overall workflow for Boc-SPPS incorporating this compound can be visualized as a cyclical process.

Caption: General workflow for Boc-SPPS incorporating this compound.

Application in Bioactive Peptide Synthesis: A Case Study Workflow

While specific signaling pathways directly modulated by a peptide containing this compound are not detailed in the immediate literature, the synthesis of analogs of bioactive peptides is a primary application. For instance, creating D-amino acid-containing analogs of antimicrobial peptides (AMPs) can enhance their stability against proteolysis. The following diagram illustrates a logical workflow for the development of such a stabilized AMP analog using this compound.

Caption: Logical workflow for the development of a stabilized antimicrobial peptide analog.

Conclusion